molecular formula C13H19NO2 B14563656 2,2'-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) CAS No. 61559-90-8

2,2'-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol)

Cat. No.: B14563656
CAS No.: 61559-90-8
M. Wt: 221.29 g/mol
InChI Key: UGQJYJQCWDHQSH-UHFFFAOYSA-N
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Description

2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) is a chemical compound known for its unique structure and properties It consists of a phenylprop-2-en-1-yl group attached to an azanediyl group, which is further connected to two ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of 3-phenylprop-2-en-1-ol with an appropriate azanediyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylprop-2-en-1-yl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) can yield corresponding aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The phenylprop-2-en-1-yl group can interact with various receptors or enzymes, leading to a cascade of biochemical events. The azanediyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) include:

    3-Phenylprop-2-en-1-ol: A precursor in the synthesis of the target compound.

    Cinnamyl alcohol: A structurally related compound with similar chemical properties.

    Phenylprop-2-en-1-amine: Another related compound with potential biological activity.

Uniqueness

What sets 2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61559-90-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-[2-hydroxyethyl(3-phenylprop-2-enyl)amino]ethanol

InChI

InChI=1S/C13H19NO2/c15-11-9-14(10-12-16)8-4-7-13-5-2-1-3-6-13/h1-7,15-16H,8-12H2

InChI Key

UGQJYJQCWDHQSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCN(CCO)CCO

Origin of Product

United States

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